molecular formula C6H3BrF2IN B6161809 4-bromo-2,3-difluoro-6-iodoaniline CAS No. 1589004-82-9

4-bromo-2,3-difluoro-6-iodoaniline

Cat. No. B6161809
CAS RN: 1589004-82-9
M. Wt: 333.9
InChI Key:
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Description

4-bromo-2,3-difluoro-6-iodoaniline is a chemical compound with the CAS Number: 1589004-82-9 . It has a molecular weight of 333.9 and is typically found in powder form . This compound is used in scientific research due to its unique properties, making it suitable for various applications such as organic synthesis and pharmaceutical development.


Synthesis Analysis

The presence of the bromo group (Br) makes 4-bromo-2,3-difluoro-6-iodoaniline a candidate for palladium-catalyzed coupling reactions. These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures.


Molecular Structure Analysis

The InChI Code for 4-bromo-2,3-difluoro-6-iodoaniline is 1S/C6H3BrF2IN/c7-2-1-3 (10)6 (11)5 (9)4 (2)8/h1H,11H2 . The molecular formula is C6H3BrF2IN .


Chemical Reactions Analysis

The bromo group (Br) in 4-bromo-2,3-difluoro-6-iodoaniline makes it a suitable candidate for palladium-catalyzed coupling reactions. These reactions are fundamental to organic synthesis, enabling researchers to efficiently join molecules and construct complex structures.


Physical And Chemical Properties Analysis

4-bromo-2,3-difluoro-6-iodoaniline is a powder at room temperature . It has a molecular weight of 333.9 . The compound’s InChI Code is 1S/C6H3BrF2IN/c7-2-1-3 (10)6 (11)5 (9)4 (2)8/h1H,11H2 .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2,3-difluoro-6-iodoaniline involves the introduction of bromine, fluorine, and iodine atoms onto aniline ring through a series of reactions.", "Starting Materials": [ "Aniline", "Bromine", "Hydrogen fluoride", "Iodine", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diazotization of Aniline", "Aniline is dissolved in dilute hydrochloric acid and cooled to 0-5°C. Sodium nitrite is added to the solution to form diazonium salt.", "Step 2: Sandmeyer Reaction", "The diazonium salt is then treated with copper(I) iodide and stirred for 30 minutes. The mixture is then treated with sodium fluoride and stirred for another 30 minutes. The resulting mixture is then treated with bromine and stirred for 1 hour. The reaction mixture is then quenched with water and extracted with dichloromethane.", "Step 3: Fluorination", "The organic layer is then dried over sodium sulfate and concentrated. The resulting residue is dissolved in anhydrous hydrogen fluoride and stirred for 2 hours. The reaction mixture is then quenched with water and extracted with dichloromethane.", "Step 4: Purification", "The organic layer is then dried over sodium sulfate and concentrated. The resulting residue is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent. The desired product, 4-bromo-2,3-difluoro-6-iodoaniline, is obtained as a yellow solid." ] }

CAS RN

1589004-82-9

Molecular Formula

C6H3BrF2IN

Molecular Weight

333.9

Purity

95

Origin of Product

United States

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